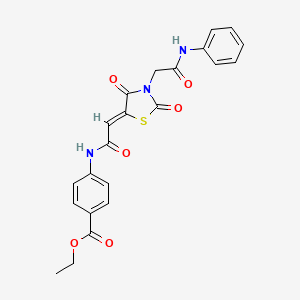

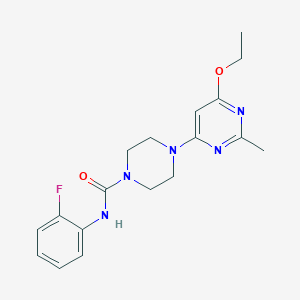

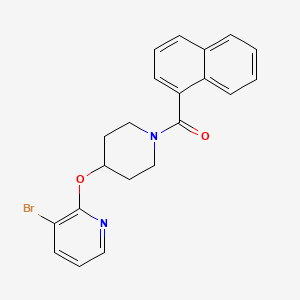

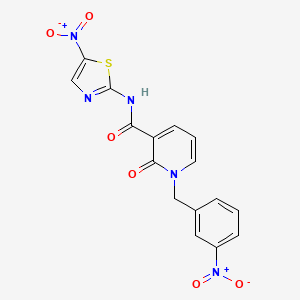

(Z)-ethyl 4-(2-(2,4-dioxo-3-(2-oxo-2-(phenylamino)ethyl)thiazolidin-5-ylidene)acetamido)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related thiazolidinone derivatives involves a variety of methods, including microwave-assisted synthesis, which offers a convenient approach to prepare these compounds from precursors like 2-aminophenol, rhodanine, or thiazolidine-2,4-dione derivatives (Zidar, Kladnik, & Kikelj, 2009). Another method includes the reaction of ethyl 3-((3,4-dimethoxybenzylidene)amino) thiophene-2-carboxylate with mercapto acetic acid in the presence of zinc chloride in dioxane, leading to the formation of thiazolidinone derivatives with antimicrobial properties (Spoorthy, Kumar, Rani, & Ravindranath, 2021).

Molecular Structure Analysis

Molecular structure analysis of thiazolidinone derivatives reveals that these compounds often exhibit a non-planar configuration, with significant dihedral angles contributing to their biological activities. For instance, the structure of ethyl 2-methyl-1-(4-phenylthiazol-2-yl)-1H-benzimidazole-6-carboxylate shows a nonplanar benzimidazole system, which is crucial for its chemical properties (He, Hu, Cao, & Peng, 2007).

Chemical Reactions and Properties

Thiazolidinone derivatives undergo various chemical reactions, leading to diverse products with potential biological activities. For example, reactions involving arylidenehydrazono-4-aryl-2,3-dihydrothiazole-5-carbonitriles with diethyl acetylenedicarboxylate result in the synthesis of (Z)-ethyl 2-[((Z)-2-(E)-arylidenehydrazono)-4-oxo-thiazolidine-5-ylidene]acetates, showcasing the versatility of thiazolidinone chemistry (Aly, Ishak, & Brown, 2014).

科学的研究の応用

Synthesis and Structural Studies

- The compound has been used in the synthesis of various derivatives, such as Pyrrolo[2,1-b]thiazol-3-one derivatives, where its structural modifications lead to the formation of new compounds with potential biological activities (Tverdokhlebov et al., 2005).

Biological and Pharmaceutical Applications

- It serves as a precursor in the synthesis of compounds with antimicrobial properties. For instance, it has been used in the creation of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, which have shown significant anti-microbial activity in studies (Spoorthy et al., 2021).

Chemical Characterization and Analysis

- The compound has been involved in research for the development of analytical methods, such as high-performance liquid chromatography, for quantifying similar compounds and their metabolites in biological samples (Hengy et al., 1980).

Anti-Inflammatory and Analgesic Research

- Research has been conducted on derivatives of this compound for potential anti-inflammatory and analgesic properties. For example, a series of novel derivatives have been synthesized and evaluated for their anti-inflammatory activity using in vitro and in vivo models (Nikalje et al., 2015).

Antimicrobial Agent Development

- The compound is used in the synthesis of new quinazolines, which are investigated for their potential as antimicrobial agents. This research is crucial for the development of new drugs to combat microbial infections (Desai et al., 2007).

Aldose Reductase Inhibitors

- It is involved in the synthesis of aldose reductase inhibitors, which are important in the treatment of diabetic complications. This research is significant for managing long-term diabetic health issues (Saeed et al., 2014).

特性

IUPAC Name |

ethyl 4-[[(2Z)-2-[3-(2-anilino-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O6S/c1-2-31-21(29)14-8-10-16(11-9-14)23-18(26)12-17-20(28)25(22(30)32-17)13-19(27)24-15-6-4-3-5-7-15/h3-12H,2,13H2,1H3,(H,23,26)(H,24,27)/b17-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIQOPCJEVJHUPE-ATVHPVEESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methoxy-5-(N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)sulfamoyl)benzamide](/img/structure/B2491194.png)

![2-[[4-benzyl-5-(2-bromophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2491197.png)

![ethyl 2-(2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2491201.png)

![N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2491203.png)

![3-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide](/img/structure/B2491207.png)

![3-(azepan-1-ylsulfonyl)-1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)pyridin-2(1H)-one](/img/structure/B2491213.png)

![ethyl 4-[5-[(E)-3-[2-chloro-5-(trifluoromethyl)anilino]-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2491214.png)

![2-{[5-(5-chlorothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2491216.png)